molecular formula C15H18N4O3S B2451214 N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide CAS No. 1448132-01-1

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide

Cat. No.: B2451214
CAS No.: 1448132-01-1
M. Wt: 334.39
InChI Key: YXXINDGCENDUGE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(1H-pyrazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the pyrazole ring.

    N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of the cyclopropyl group, which can impart rigidity and influence the compound’s binding properties. The combination of the pyrazole ring and sulfonamide group also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-10-14(9-16-19)23(21,22)18-13-4-2-11(3-5-13)8-15(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXINDGCENDUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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